![molecular formula C19H29ClN2O2 B1396988 4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride CAS No. 1332531-10-8](/img/structure/B1396988.png)
4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride
Overview
Description
4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride (4MPP-HCl) is a synthetic molecule that has been used in a variety of scientific research applications. It has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
1. Neuroprotective and Cognitive Enhancing Properties
A class of piperidine derivatives, including structures similar to 4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride, demonstrated potent inhibitory activity against acetylcholinesterase (AChE). Notably, specific compounds within this class showed a substantial increase in acetylcholine content in the cerebral cortex and hippocampus of rats, indicating potential neuroprotective and cognitive enhancing effects, which could be beneficial in treating neurodegenerative disorders such as dementia (Sugimoto et al., 1990).
2. Metabolic Regulation and Energy Expenditure
Another derivative demonstrated the ability to increase energy expenditure by elevating resting oxygen consumption (VO2) and stimulating mitochondrial oxygen consumption in rats. This finding suggests a potential application in metabolic regulation and weight management, independent of amphetamine-related pathways (Massicot et al., 1985).
3. Wound Healing Properties
Derivatives of 4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine showed significant wound healing properties in in vivo studies on Swiss albino rats. Certain compounds expedited epithelialization and increased the rate of wound contraction, indicating potential therapeutic applications in wound management (Vinaya et al., 2009).
4. Potential Antihypertensive Effects
A series of derivatives exhibited antihypertensive activity in spontaneously hypertensive rats, suggesting potential applications in managing hypertension. The compounds' structure-activity relationships indicated both central and peripheral mechanisms of action (Clark et al., 1983).
properties
IUPAC Name |
(4-methylpiperidin-1-yl)-[4-(piperidin-3-ylmethoxy)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2.ClH/c1-15-8-11-21(12-9-15)19(22)17-4-6-18(7-5-17)23-14-16-3-2-10-20-13-16;/h4-7,15-16,20H,2-3,8-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESCNRAURQUAJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



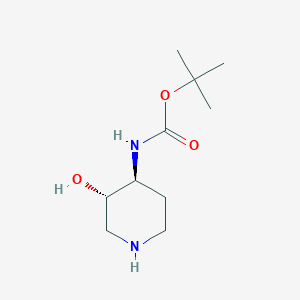
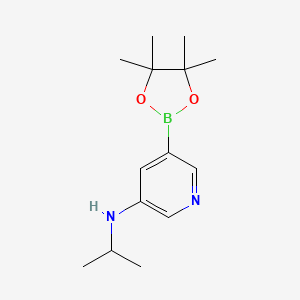
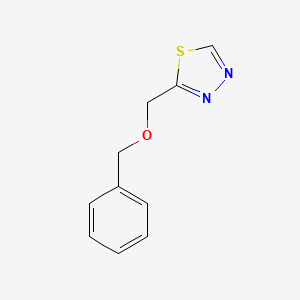
![trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester](/img/structure/B1396909.png)

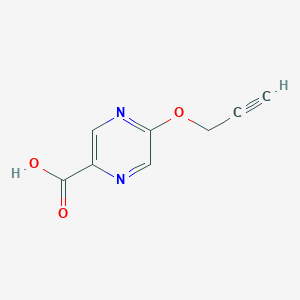
![1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1396915.png)
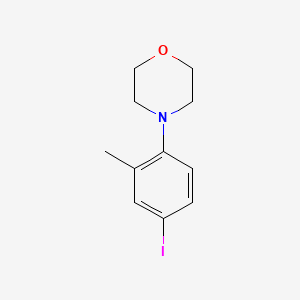
![6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol](/img/structure/B1396919.png)

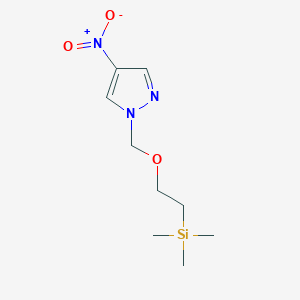
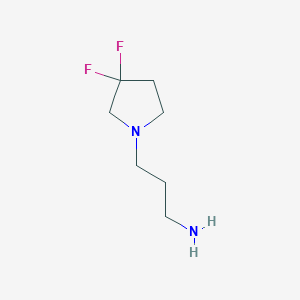

![(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane](/img/structure/B1396928.png)